molecular formula C11H7ClN2O B1371241 4-Chloro-8-methoxyquinoline-3-carbonitrile CAS No. 214476-78-5

4-Chloro-8-methoxyquinoline-3-carbonitrile

Cat. No. B1371241
M. Wt: 218.64 g/mol
InChI Key: JSPIITUWOZXTTO-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxyquinoline-3-carbonitrile is a chemical compound with the CAS Number: 214476-78-5 . It has a molecular weight of 218.64 and its linear formula is C11H7ClN2O . It is a solid substance .


Synthesis Analysis

The synthesis of 4-Chloro-8-methoxyquinoline-3-carbonitrile involves a mixture of 1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarbonitrile, phosphorous oxochloride, and a few drops of DMF . This mixture is refluxed for 0.5 hours, then evaporated to dryness and diluted with hexanes . The solid is collected and mixed with cold dilute sodium carbonate solution and extracted several times with ethyl acetate . The organic layer is dried over sodium sulfate and filtered through a pad of silica gel . Removal of the solvent gives 4-chloro-8-methoxy-3-quinolinecarbonitrile as an off-white solid .


Molecular Structure Analysis

The IUPAC name for 4-Chloro-8-methoxyquinoline-3-carbonitrile is 4-chloro-8-methoxy-3-quinolinecarbonitrile . The InChI code for this compound is 1S/C11H7ClN2O/c1-15-9-4-2-3-8-10 (12)7 (5-13)6-14-11 (8)9/h2-4,6H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-8-methoxyquinoline-3-carbonitrile is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-8-methoxyquinoline-3-carbonitrile is a compound synthesized through a series of reactions, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. This compound, with an overall yield of 33.81%, has been studied for its synthesis process, optimizing reaction conditions, and confirming the product using 1H NMR and MS techniques (Jiang Jia-mei, 2010).

Optoelectronic and Charge Transport Properties

A study explored the structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including compounds similar to 4-Chloro-8-methoxyquinoline-3-carbonitrile. The research utilized density functional theory (DFT) and time-dependent DFT for the ground and excited states geometries. Quantum chemical insights, such as the analysis of frontier molecular orbitals and molecular electrostatic potentials, indicated the potential of these compounds as multifunctional materials (A. Irfan et al., 2020).

Applications in Corrosion Inhibition

Novel quinoline derivatives, closely related to 4-Chloro-8-methoxyquinoline-3-carbonitrile, have been computationally studied for their adsorption and corrosion inhibition properties on iron. The study involved quantum chemical calculations and molecular dynamics simulation, revealing insights into the relationship between corrosion inhibition and global reactivity descriptors. The results align with experimental inhibition efficiency, demonstrating the compounds' potential as corrosion inhibitors (Şaban Erdoğan et al., 2017).

Chemical Reactions and Biological Activity

A comprehensive review of chloroquinoline-3-carbonitrile derivatives, which include compounds similar to 4-Chloro-8-methoxyquinoline-3-carbonitrile, details various synthetic methods and chemical reactions. These compounds have been used in producing biologically active compounds, showcasing their significance in medicinal chemistry (R. Mekheimer et al., 2019).

Chemosensor Applications

Research on 5-Chloro-8-methoxyquinoline, a closely related compound, suggests its application as a chemosensor for cadmium. It exhibits a significant increase in fluorescence upon interaction with Cd2+ ions, indicating potential use in detecting cadmium in waste streams and food products (L. Prodi et al., 2001).

Corrosion Inhibition in Mild Steel

Another study on quinoline derivatives, akin to 4-Chloro-8-methoxyquinoline-3-carbonitrile, examined their role as green corrosion inhibitors for mild steel in acidic medium. Through various analytical techniques like SEM, AFM, and XPS studies, these compounds demonstrated significant inhibition efficiency, underscoring their potential in corrosion protection applications (Priyanka Singh et al., 2016).

Safety And Hazards

The safety information for 4-Chloro-8-methoxyquinoline-3-carbonitrile indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H312-H332 . The precautionary statement is P280 .

properties

IUPAC Name

4-chloro-8-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-9-4-2-3-8-10(12)7(5-13)6-14-11(8)9/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPIITUWOZXTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625837
Record name 4-Chloro-8-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methoxyquinoline-3-carbonitrile

CAS RN

214476-78-5
Record name 4-Chloro-8-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.8 g (19 mmol) of 1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarbonitrile and 40 mL of phosphorous oxochloride and 5 drops of DMF was refluxed for 0.5 hours. The mixture was evaporated to dryness and diluted with hexanes. The solid was collected and mixed with cold dilute sodium carbonate solution and extracted several times with ethyl acetate. The organic layer was dried over sodium sulfate and filtered through a pad of silica gel. Removal of the solvent gave 3.8 g of 4-chloro-8-methoxy-3-quinolinecarbonitrile as an off white solid in 91% yield, mass spectrum (electrospray, m/e): M+H 219.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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